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Compound of Interest |

Compound Name: Octadecanamide, N-methyl-
CAS No.: 20198-92-9
Cat. No.: B1619118
- 7

N-methylstearamide is a long-chain aliphatic secondary amide. Its physical and chemical
properties are dominated by the 18-carbon stearoyl backbone, making it a waxy, lipophilic solid.
The N-methyl group distinguishes it from the primary stearamide (CAS 124-26-5), primarily by
disrupting the hydrogen-bonding network, which is expected to lower its melting point and alter
its solubility profile.

Physicochemical Properties

The following table summarizes the core physicochemical properties of N-methylstearamide. It
is important to note that while the molecular formula and weight are exact, properties like
melting point and solubility are based on established structure-property relationships with
analogous long-chain amides.
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Property Value Source/Rationale
CAS Number 10475-43-1 N/A

Molecular Formula C19H39NO Derived from structure
Molecular Weight 297.52 g/mol Derived from structure

Extrapolated from similar fatty

Appearance White to off-white waxy solid ]
amides[1]
Lower than stearamide (109
Melting Point ~85-90 °C (Predicted) °C) due to disrupted H-
bonding[2]
Insoluble in water. Soluble in
- hot organic solvents like General property of long-chain
Solubility ]
ethanol, DMSO, and fatty amides[3][4]

chlorinated hydrocarbons.

Spectroscopic Analysis

Accurate spectroscopic analysis is essential for structural confirmation and purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a primary technique for identifying the
key functional groups. The spectrum of N-methylstearamide is characterized by the presence
of a secondary amide and a long aliphatic chain.

Wavenumber ] ) ] )
( ) Vibrational Mode Functional Group Intensity
cm-
Secondary Amide (-
~3300 N-H Stretch Strong

NH)

C-H Asymmetric &
2918 & 2850 ) Methylene (-CHz) Strong
Symmetric Stretch

~1640 C=0 Stretch (Amide I)  Amide (-C=0) Strong

~1550 N-H Bend (Amide II) Amide (-NH) Strong
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural
information, confirming the connectivity of all atoms in the molecule.[5][6] The primary
challenge in NMR analysis is the compound's limited solubility in common deuterated solvents
at room temperature; gentle warming or use of solvents like deuterated chloroform (CDCIs) is
recommended.[1]

IH NMR Spectroscopy (Predicted, 400 MHz, CDCIs)

Chemical Shift L . . .
Multiplicity Integration Assignment Rationale
(3, ppm)
] Amide proton,
~5.5-6.0 Broad singlet 1H N-H
often broad.
N-methyl group,
~2.80 Doublet 3H -NH-CHs split by the N-H
proton.
Methylene group
~2.20 Triplet 2H -CH2-C=0 alpha to the
carbonyl.
Methylene group
~1.62 Quintet 2H -CH2-CH2-C=0 beta to the
carbonyl.
Bulk methylene
~1.25 Multiplet 28H -(CH2)14- groups of the
alkyl chain.
Terminal methyl
0.88 Triplet 3H -CH2-CHs group of the alkyl

chain.

13C NMR Spectroscopy (Predicted, 100 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment Rationale
Amide carbonyl carbon, highly
~173.5 Cc=0 _
deshielded.[6]
~36.0 -CH2-C=0 Alpha-methylene carbon.
Overlapping signals from the
~29.7 Bulk -(CH2)~- PPINg -g
long alkyl chain.
~26.5 -NH-CHs N-methyl carbon.
Methylene carbon adjacent to
~22.7 -CH2-CHs _
the terminal methyl.
~14.1 -CH2-CHs Terminal methyl carbon.

Part 2: Synthesis and Purification

The most direct and reliable method for synthesizing N-methylstearamide is the reaction of an
activated stearic acid derivative, such as stearoyl chloride, with methylamine. This approach is
favored for its high yield and rapid reaction time compared to the direct amidation of stearic
acid, which requires harsh conditions.[7]

Experimental Protocol: Synthesis via Stearoyl Chloride

This protocol describes a self-validating system where reaction completion can be monitored,
and the product is purified to a high degree.

Causality: Stearoyl chloride is used because the chloride ion is an excellent leaving group,
making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by
methylamine. A base (triethylamine) is required to neutralize the HCI byproduct, driving the
reaction to completion.

Materials:
» Stearic acid (high purity)

e Thionyl chloride (SOCI2)
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e Methylamine (as a solution in THF or as a gas)

o Triethylamine (EtsN)

e Dichloromethane (DCM, anhydrous)

e Sodium bicarbonate (NaHCOs), saturated aqueous solution

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Hexanes

Equipment:

Round-bottom flasks

o Reflux condenser with a drying tube

e Magnetic stirrer and stir bars

e Separatory funnel

« Rotary evaporator

e Buchner funnel and filter paper

Step-by-Step Methodology:

Part A: Preparation of Stearoyl Chloride

 In a round-bottom flask under a nitrogen atmosphere, add stearic acid (1 equivalent).

e Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

o Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be
monitored by the cessation of gas (HCl and SO2) evolution.
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Remove the excess thionyl chloride under reduced pressure (rotary evaporator) to yield
crude stearoyl chloride as a yellow oil/solid. This is used immediately in the next step.

Part B: Amidation

Dissolve the crude stearoyl chloride in anhydrous DCM.

In a separate flask, prepare a solution of methylamine (1.2 equivalents) and triethylamine
(1.5 equivalents) in anhydrous DCM.

Cool the methylamine solution to 0 °C in an ice bath.

Add the stearoyl chloride solution dropwise to the cooled methylamine solution with vigorous
stirring.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Part C: Workup and Purification

Transfer the reaction mixture to a separatory funnel.
Wash sequentially with saturated NaHCOs solution, water, and finally brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure
to yield the crude N-methylstearamide.

Purification: The primary method for purifying the crude product is recrystallization.[3]

o Solvent Selection: Choose a solvent system where the product is soluble when hot but
sparingly soluble at room temperature (e.g., ethanol/water or hexanes).

o Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the
solution to cool slowly to room temperature, then place in an ice bath to maximize crystal
formation.

o Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of the
cold recrystallization solvent. Dry the crystals under vacuum.
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Caption: Synthesis and purification workflow for N-methylstearamide.

Part 3: Biological and Metabolic Profile

While stearamide itself is a primary fatty acid amide with roles in cellular signaling, the
introduction of an N-methyl group profoundly impacts its metabolic fate and pharmacokinetic
profile, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[8]

The Role of N-Methylation in Pharmacokinetics

N-methylation is a common strategy in medicinal chemistry to:

e Block Metabolism: A methyl group can sterically hinder access to a metabolic site or replace
a metabolically labile proton.

e Improve Permeability: Increasing lipophilicity can enhance membrane permeability.

o Alter Conformation: The methyl group can lock the molecule into a more biologically active
conformation.[8][9]

Key Metabolic Pathway: N-Demethylation

For N-methyl amides, the primary route of phase | metabolism is N-demethylation, a reaction
catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver.[10] This process
involves the oxidation of the methyl group to a carbinol-amide intermediate. This intermediate is
often unstable and rapidly decomposes to yield the corresponding primary amide (stearamide)
and formaldehyde.[11]

Causality: The stability of this carbinol-amide intermediate is a key determinant of the metabolic
rate. Under physiological conditions, the delocalization of the nitrogen lone pair into the amide
carbonyl increases the energy barrier for decomposition. However, this process is well-
documented and represents the major clearance pathway for many N-methylated drugs.[11]
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Understanding this pathway is critical for predicting the in vivo half-life and potential drug-drug
interactions of N-methylstearamide.

Cytochrome P450

(e.g., CYP3A4) Oz, NADPH

(N-methylstearamide)

Oxidation

Carbinol-amide
Intermediate

Decomposition
Stearamide +
Formaldehyde

Click to download full resolution via product page

Caption: Primary metabolic pathway of N-methylstearamide via CYP450.

Part 4: Applications and Research Considerations

N-methylstearamide serves as a valuable molecule for researchers in several capacities:

e Probing Fatty Acid Amide Signaling: As a close analog of endogenous signaling lipids, it can
be used to investigate the structure-activity relationships of receptors and enzymes involved
in fatty acid amide metabolism and signaling.[12]

e Drug Discovery Scaffold: The long alkyl chain provides a lipophilic tail for anchoring within
protein binding pockets, while the N-methyl amide provides a stable, polar head group. Its
metabolic profile makes it a candidate for modification in developing drugs with controlled
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clearance rates. The introduction of nitrogen-containing groups is a cornerstone of
pharmaceutical development.[13]

o Formulation Science: Due to its high lipophilicity and poor water solubility, developing
formulations for N-methylstearamide requires strategies such as using organic co-solvents
(ethanol, DMSO), or creating lipid-based delivery systems.[4]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for N-methylstearamide is not readily available, data
from related long-chain amides and N-substituted amides should be used to guide handling
procedures.[14][15]

¢ General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating
dust.

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
glasses, gloves, and a lab coat.

o Toxicity: Assumed to have low acute toxicity, similar to related fatty amides. However, it
should be treated as a potentially hazardous chemical until toxicological data is available.
Avoid ingestion, inhalation, and contact with skin and eyes.[16]

» Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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